3,5-Dichloro-4-fluorobenzotrifluoride

Catalog No.
S705932
CAS No.
77227-81-7
M.F
C7H2Cl2F4
M. Wt
232.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-4-fluorobenzotrifluoride

CAS Number

77227-81-7

Product Name

3,5-Dichloro-4-fluorobenzotrifluoride

IUPAC Name

1,3-dichloro-2-fluoro-5-(trifluoromethyl)benzene

Molecular Formula

C7H2Cl2F4

Molecular Weight

232.99 g/mol

InChI

InChI=1S/C7H2Cl2F4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H

InChI Key

BWQFQKZDLBJZAW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(F)(F)F

Synthesis and Characterization:

3,5-Dichloro-4-fluorobenzotrifluoride (3,5-DC4FBT) is a fluorinated aromatic compound with the chemical formula C7H2Cl2F4. It can be synthesized through various methods, including the Schiemann reaction and the direct fluorination of chlorobenzene derivatives. Research has explored its synthesis using different catalysts and reaction conditions to optimize yield and purity [, ].

Potential Applications:

Research suggests that 3,5-DC4FBT possesses properties that make it potentially valuable in various scientific fields:

  • Pharmaceutical Research: Due to its unique structure and properties, 3,5-DC4FBT has been investigated as a potential building block for the development of novel pharmaceuticals. Studies have explored its use in the synthesis of potential antitumor agents and other biologically active compounds [, ].
  • Material Science: 3,5-DC4FBT's fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity. Research has explored its potential use in the development of new materials like liquid crystals, polymers, and electronic materials [, ].

3,5-Dichloro-4-fluorobenzotrifluoride is an aromatic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring that is also substituted with three trifluoromethyl groups. Its molecular formula is C₇Cl₂F₄, and it exhibits a complex structure that contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and material science.

, including:

  • Chlorination: 3,5-Dichloro-4-fluorobenzotrifluoride can undergo further chlorination under specific conditions to yield more chlorinated derivatives.
  • Fluorination: It can react with alkali metal fluorides to introduce additional fluorine atoms, forming compounds such as 3-chloro-4,5-difluorobenzotrifluoride .
  • Nitration and Reduction: The compound can be nitrated to introduce nitro groups, followed by reduction processes to yield amines or other functional groups .

Several methods have been developed for synthesizing 3,5-dichloro-4-fluorobenzotrifluoride:

  • Chloro-Denitration: The compound can be synthesized from 4-chloro-3,5-dinitrobenzotrifluoride through a chloro-denitration process involving the use of alkali metal fluorides at elevated temperatures .
  • Vapor Phase Reactions: Continuous vapor phase reactions involving 4-fluoro-3-nitrobenzotrifluoride and chlorine gas have been reported to yield high purity levels of the compound .
  • Diazotization: Another method includes the diazotization of 2,6-dichloro-4-trifluoromethylaniline followed by subsequent reactions .

3,5-Dichloro-4-fluorobenzotrifluoride has various applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
  • Agricultural Chemicals: Due to its potential biological activity, it may be explored as a candidate for developing herbicides or pesticides.
  • Material Science: Its unique chemical properties make it suitable for use in the development of advanced materials or coatings.

Several compounds share structural similarities with 3,5-dichloro-4-fluorobenzotrifluoride. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3-Chloro-4-fluorobenzotrifluorideC₇ClF₃Contains only one chlorine atom
3-Chloro-4,5-difluorobenzotrifluorideC₇ClF₄Has an additional fluorine atom
3,5-Dibromo-4-fluorobenzotrifluorideC₇Br₂F₃Contains bromine instead of chlorine
3-Fluoro-4-chlorobenzotrifluorideC₇ClF₄Different halogen substitution pattern

The uniqueness of 3,5-dichloro-4-fluorobenzotrifluoride lies in its specific arrangement of chlorine and fluorine atoms, which influences its chemical reactivity and potential applications compared to similar compounds. The presence of both chlorine atoms at the meta positions relative to the trifluoromethyl group enhances its stability and reactivity profile in synthetic chemistry.

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

77227-81-7

Wikipedia

3,5-Dichloro-4-fluorobenzotrifluoride

Dates

Modify: 2023-08-15

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